
4-Fluoroglutamine
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Overview
Description
4-Fluoroglutamine is a synthetic analog of the naturally occurring amino acid glutamineThe compound is particularly noted for its use as a positron emission tomography (PET) tracer, allowing for the visualization of glutamine metabolism in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroglutamine typically involves the fluorination of glutamine derivatives. One common method includes the use of enantiopure (2S,4R)-4-fluoroglutamine, which is synthesized and validated as a glutamine transport analog in human multiple myeloma cell lines . The radiosynthesis of [18F]this compound involves a two-step automated process using a GE FX-N Pro module. The dried potassium fluoride/18-crown-6 mixture is reacted with a tosylate precursor in acetonitrile at 70°C for 15 minutes .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with scaling up processes to accommodate larger quantities. The use of automated synthesis modules ensures high radiochemical purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoroglutamine undergoes various chemical reactions, including substitution and transport reactions. It is actively accumulated by multiple myeloma cells and exhibits strong competition with natural glutamine, indicating shared transporters .
Common Reagents and Conditions: The synthesis and reactions of this compound often involve reagents such as potassium fluoride, 18-crown-6, and tosylate precursors. Reaction conditions typically include temperatures around 70°C and the use of acetonitrile as a solvent .
Major Products: The primary product of these reactions is enantiopure (2S,4R)-4-fluoroglutamine, which is used in various biological and medical applications .
Scientific Research Applications
4-Fluoroglutamine has a wide range of scientific research applications:
Medical Imaging: It is used as a PET tracer to visualize glutamine metabolism in cancer cells, particularly in multiple myeloma and gliomas
Cancer Metabolism Studies: The compound helps in understanding the metabolic pathways of cancer cells, providing insights into glutamine addiction and its role in tumor growth.
Pharmacokinetic Studies: this compound is used to study the pharmacokinetics of glutamine transport and metabolism in various cancers.
Therapeutic Monitoring: It aids in monitoring the effectiveness of treatments such as glutaminase inhibitors and proteasome inhibitors in reducing tumor glutaminolysis.
Mechanism of Action
4-Fluoroglutamine acts as a glutamine transport analog, mimicking the natural amino acid’s behavior in biological systems. It is transported into cells via glutamine transporters such as ASCT2 and LAT1. Once inside the cell, it participates in glutamine metabolism, providing a means to study glutamine flux and tumor metabolism .
Comparison with Similar Compounds
4-Fluoroglutamine is often compared with other PET tracers and glutamine analogs:
[11C]Methionine: Used for imaging amino acid metabolism in tumors, but has different uptake patterns compared to this compound.
2-Deoxy-2-[18F]fluoro-D-glucose (FDG): Commonly used for imaging glucose metabolism, but this compound provides complementary information on glutamine metabolism.
[18F]Fluorodeoxyglucose (FDG): While FDG is used for glucose metabolism imaging, this compound offers insights into glutamine metabolism, making it unique in its application.
These comparisons highlight the unique ability of this compound to provide specific information on glutamine metabolism, which is crucial for understanding cancer biology and developing targeted therapies.
Properties
CAS No. |
10056-70-9 |
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Molecular Formula |
C5H9FN2O3 |
Molecular Weight |
164.14 g/mol |
IUPAC Name |
2,5-diamino-4-fluoro-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11) |
InChI Key |
PGEYFCBAWGQSGT-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)N)C(C(=O)N)F |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)N)F |
Synonyms |
Glutamine, 4-fluoro- (7CI,8CI) |
Origin of Product |
United States |
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